molecular formula C18H24N6O3S B1507594 tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 936845-85-1

tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1507594
CAS No.: 936845-85-1
M. Wt: 404.5 g/mol
InChI Key: SHODBVDDXHNATD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a key chemical intermediate in medicinal chemistry research, primarily utilized in the synthesis of Fedratinib , a potent and selective Janus-Associated Kinase 2 (JAK2) inhibitor. This compound integrates a critical aldehyde-functionalized thiazole core, which serves as a versatile handle for further structural elaboration via nucleophilic addition or reductive amination reactions . Its research value lies in its role as a precursor for generating focused libraries of kinase-targeting molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. The piperazine-carboxylate moiety, protected by a tert-butoxycarbonyl (Boc) group, provides a synthetic advantage for subsequent deprotection and functionalization, a common strategy in drug discovery campaigns for targeted protein degraders and other small-molecule therapeutics . Researchers employ this intermediate to develop and probe novel inhibitors for hematological malignancies and myeloproliferative disorders driven by dysregulated JAK-STAT signaling pathways.

Properties

IUPAC Name

tert-butyl 4-[6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3S/c1-12-20-14(22-16-19-10-13(11-25)28-16)9-15(21-12)23-5-7-24(8-6-23)17(26)27-18(2,3)4/h9-11H,5-8H2,1-4H3,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHODBVDDXHNATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730612
Record name tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936845-85-1
Record name tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves:

  • Preparation of a tert-butyl protected piperazine intermediate.
  • Construction of the 2-methylpyrimidin-4-yl moiety attached to the piperazine nitrogen.
  • Introduction of the 5-formylthiazol-2-yl amino substituent at the 6-position of the pyrimidine ring.

This approach leverages palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or photocatalytic amination reactions to install the key functional groups with high regioselectivity and yield.

Preparation of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate Intermediate

A key intermediate in the synthesis is tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate, which serves as a precursor for further functionalization.

Photocatalytic One-Step Synthesis
According to patent CN108558792B, this intermediate can be synthesized via a visible-light photocatalytic reaction using acridine salt as the photocatalyst. The process involves:

  • Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate.
  • Catalyst: Acridine salt.
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Blue LED irradiation under oxygen atmosphere for 10 hours.

This method offers advantages such as one-step synthesis, reduced byproducts, improved yield (~95%), and environmentally friendly conditions avoiding heavy metals and harsh reagents.

Parameter Details
Reactants 2-aminopyridine (0.2 mmol), piperazine-1-tert-butyl formate (0.2 mmol)
Photocatalyst Acridine salt (0.01 mmol, 0.1 eq)
Oxidant 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 eq)
Solvent Anhydrous dichloroethane (2 mL)
Reaction Conditions Blue LED irradiation, oxygen atmosphere, 10 h
Yield 95%

This photocatalytic approach significantly shortens the synthetic route and enhances safety and cost-effectiveness.

Functionalization with 5-Formylthiazol-2-yl Amino Group

The installation of the 5-formylthiazol-2-yl amino substituent at the 6-position of the pyrimidine ring is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed amination.

  • The 6-chloropyrimidine derivative of the tert-butyl 4-piperazine carboxylate is reacted with 5-formylthiazol-2-amine under suitable conditions.
  • Conditions often involve a polar aprotic solvent such as DMF or DMSO, a base (e.g., potassium tert-butoxide), and heating to facilitate substitution.
  • The formyl group on the thiazole ring is preserved under these conditions, enabling the formation of the target compound without side reactions.

This step is critical for introducing the biologically relevant aldehyde functionality on the thiazole ring, which can be further exploited for downstream modifications or activity.

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen is commonly used to:

  • Protect the piperazine nitrogen during multi-step synthesis.
  • Improve solubility and handling.
  • Be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when needed for further derivatization.

This protection strategy is standard in medicinal chemistry syntheses involving piperazine cores.

Representative Reaction Conditions and Yields for Related Piperazine Derivatives

While direct literature on the exact compound is limited, analogous compounds provide insights into typical yields and conditions:

Compound/Step Reaction Conditions Yield (%) Notes
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate alkylation Potassium tert-butoxide in DMSO, 20°C, 1 h 60-62 Used as intermediate in piperazine derivatives synthesis
Nucleophilic substitution on 6-chloropyrimidine DMF or DMSO, base (e.g., K2CO3 or KOtBu), 50-80°C, several hours 50-80 For amination with thiazolyl amine

These conditions are adaptable for the target compound synthesis, optimizing temperature and time to maximize yield and purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield (%) Remarks
1 Synthesis of tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, blue LED, O2, DCE 95 Photocatalytic one-step synthesis
2 Substitution with 5-formylthiazol-2-amine on 6-chloropyrimidine intermediate 5-formylthiazol-2-amine, base, DMF/DMSO, heat 50-80 Nucleophilic aromatic substitution
3 Protection/deprotection of piperazine nitrogen Boc protection, TFA deprotection High Standard carbamate protecting group

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group in the thiazole ring can be oxidized to a carboxylic acid.

  • Reduction: : The pyrimidinyl group can be reduced to form a different functional group.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl lithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives of the thiazole ring.

  • Reduction: : Reduced pyrimidinyl derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

Tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl piperazine carboxylate derivatives:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Biological or Physical Properties
Target compound (936845-85-1) C₁₉H₂₅N₅O₃S 403.49 5-Formylthiazol-2-ylamino, 2-methylpyrimidine Not explicitly detailed in evidence; likely involves Pd-catalyzed coupling . Reactivity driven by formyl group; potential for hydrogen bonding .
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (932046-78-1) C₁₄H₂₁ClN₄O₂S 344.86 Chloro, methylthio pyrimidine Halogenation and thioether formation steps . Chloro group enhances electrophilicity; methylthio may influence lipophilicity.
tert-Butyl 4-(6-{[5-bromo-4-(cyclopentylamino)pyrimidin-2-yl]amino}pyridin-3-yl)piperazine-1-carboxylate (CAS not provided) C₂₄H₃₄BrN₇O₂ 532.48 Bromo, cyclopentylamino pyrimidine Heck reaction and Pd-mediated coupling . Bromine enables cross-coupling reactions; cyclopentyl group may enhance steric bulk.
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (883231-23-0) C₁₃H₂₀BrN₅O₂ 342.23 Bromopyrimidine Boronic ester cross-coupling or direct bromination . Bromine facilitates Suzuki-Miyaura couplings for further functionalization.
Ribociclib-related analog (PAI 18 084001) C₂₈H₃₇N₉O₄ 563.66 Cyclopentyl, dimethylcarbamoyl pyrrolopyrimidine Multi-step Pd-catalyzed amination and cyclization . Designed as CDK4/6 inhibitor; nitroso group may modulate kinase selectivity .
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (CAS not provided) C₂₀H₂₇N₅O₃ 385.47 2-Hydroxyphenyl, amino pyrimidine Boc deprotection and nucleophilic substitution . Exhibits antimicrobial activity; intramolecular O–H⋯N hydrogen bonds stabilize crystal packing .

Structural and Functional Insights

Substituent Effects on Reactivity: The 5-formylthiazole group in the target compound provides a reactive aldehyde for conjugation (e.g., Schiff base formation) compared to inert halogens (Br, Cl) or alkyl groups in analogs .

aureus and P. aeruginosa, attributed to hydrogen-bonding interactions involving the hydroxyl and amino groups . Ribociclib-related derivatives (e.g., PAI 18 084001) highlight the importance of bulky substituents (cyclopentyl, pyrrolopyrimidine) in kinase inhibition, suggesting steric and electronic tuning for target selectivity .

Crystallographic and Solubility Considerations: Intramolecular hydrogen bonds (e.g., O–H⋯N in ) and π-π stacking (inter-centroid distance = 3.59 Å in ) influence crystal packing and solubility.

Biological Activity

tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological properties, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N4O3S. Its molecular weight is approximately 342.43 g/mol. The structure can be described as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole and Pyrimidine Moieties : These heterocycles contribute to the compound's biological activity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC15H22N4O3S
Molecular Weight342.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiazole group may enhance this activity by interacting with specific molecular targets involved in cancer progression.

Enzyme Inhibition

A study highlighted the potential of piperazine derivatives as inhibitors of enzymes involved in cancer metabolism, such as cyclin-dependent kinases (CDKs). The structural components of this compound suggest it may similarly act as an inhibitor of these critical enzymes, thereby interrupting tumor growth.

Neuroprotective Effects

Compounds similar to this one have been investigated for neuroprotective effects against neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that derivatives containing thiazole can exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in this area.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of piperazine-based compounds and tested their efficacy against various cancer cell lines, demonstrating IC50 values in the micromolar range.
    • Results indicated that modifications to the thiazole and pyrimidine rings significantly influenced biological activity, suggesting that this compound could be optimized for enhanced potency.
  • Neuroprotective Studies :
    • In vitro studies assessed the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage.
    • Compounds showed promise in reducing apoptosis markers, indicating potential therapeutic applications in neurodegenerative disorders.
  • Antimicrobial Testing :
    • A series of thiazole-containing compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results showed significant inhibition zones, suggesting that this compound may possess similar properties.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine intermediate (e.g., 5-bromo-2-chloropyrimidine) and a tert-butyl piperazine-1-carboxylate derivative. Key steps include:

  • Reaction Conditions : Use of potassium carbonate (K₂CO₃) in 1,4-dioxane under reflux (110°C, 12 hours) to facilitate substitution .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) yields >80% purity .
  • Critical Parameters : Stoichiometric excess of piperazine derivatives (1.5–2 equivalents) ensures complete substitution.

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Replacing 1,4-dioxane with polar aprotic solvents (e.g., DMF) may enhance reaction rates but requires careful control of temperature to avoid decomposition .
  • Catalysis : Adding catalytic Pd or Cu for coupling reactions (e.g., Buchwald-Hartwig amination) for challenging substitutions .
  • In-line Monitoring : Use of HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically (e.g., stopping at 88.7% yield vs. 80% in prolonged reactions) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.46 ppm), piperazine protons (δ ~3.0–4.0 ppm), and formylthiazole (δ ~8.5–10.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~155–160 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS detects [M+H]+ with accurate mass matching (±0.001 Da) .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers in piperazine rings by varying temperature .
  • 2D Techniques (COSY, HSQC) : Assign overlapping aromatic protons in thiazole-pyrimidine regions .
  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to rule out solvent or byproduct interference .

Basic: What crystallographic methods are used to determine the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEXII CCD diffractometer .
    • Refinement : SHELX software refines hydrogen bonding (e.g., N–H⋯O, π–π interactions) and torsion angles (e.g., 25.61° in aromatic rings) .

Advanced: How does the crystal packing influence the compound’s reactivity and stability?

Methodological Answer:

  • Hydrogen Bonding : Intra-molecular O–H⋯N bonds stabilize the chair conformation of the piperazine ring, reducing hydrolysis susceptibility .
  • π–π Stacking : Aromatic interactions between thiazole and pyrimidine moieties may hinder electrophilic substitution at specific positions .

Advanced: How can researchers address contradictory yield data in published syntheses?

Methodological Answer:

  • Parameter Analysis : Compare reaction times (12 hours vs. 1.5 hours), stoichiometry (1.5 vs. 2 equivalents of K₂CO₃), and purification methods (column chromatography vs. recrystallization) .
  • Reproducibility Protocols : Standardize inert atmosphere (N₂/Ar) and moisture control to minimize variability .

Advanced: What computational tools can predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of SNAr reactions .
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts for novel substitutions .

Basic: How to design biological activity studies for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to the pyrimidine-thiazole scaffold’s prevalence in inhibitors .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • First Aid : Immediate rinsing with water for skin contact; medical consultation for inhalation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

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